N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an allyl group, a benzylsulfanyl group, and a phenylamine moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE typically involves multiple steps. One common method includes the reaction of allyl bromide with benzyl mercaptan to form an allyl benzyl sulfide intermediate. This intermediate is then reacted with hydrazine hydrate and phenyl isothiocyanate to form the triazole ring. The final step involves the reaction of the triazole intermediate with phenylamine under suitable conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The benzylsulfanyl group can undergo nucleophilic substitution reactions to form different sulfide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the triazole ring can produce dihydrotriazole derivatives .
Scientific Research Applications
N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The allyl and benzylsulfanyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-(4-METHYLPHENYL)AMINE
- **N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-(4-CHLOROPHENYL)AMINE
Uniqueness
N-{[4-ALLYL-5-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the allyl group enhances its reactivity, while the benzylsulfanyl group contributes to its stability and binding affinity .
Properties
Molecular Formula |
C19H20N4S |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-[(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C19H20N4S/c1-2-13-23-18(14-20-17-11-7-4-8-12-17)21-22-19(23)24-15-16-9-5-3-6-10-16/h2-12,20H,1,13-15H2 |
InChI Key |
GEZIFXFDBCQYPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2)CNC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.